

A Comprehensive Technical Guide to 2,2,2-Trifluoroacetohydrazide

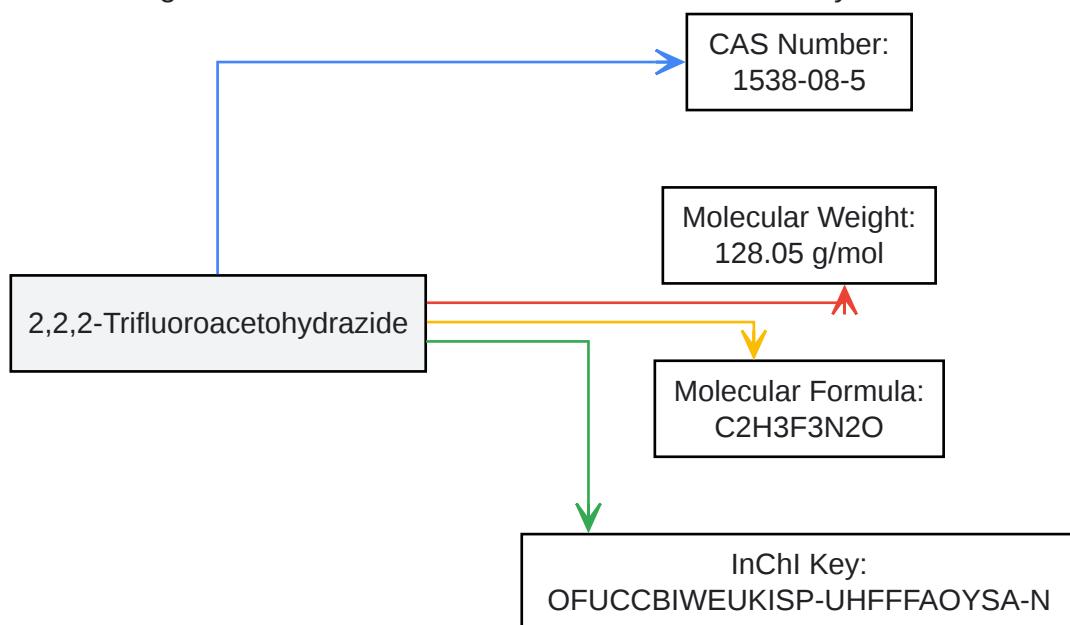
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,2-Trifluoroacetohydrazide**

Cat. No.: **B074482**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2,2,2-Trifluoroacetohydrazide**, a critical building block in modern medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Core Compound Identification

2,2,2-Trifluoroacetohydrazide is a fluorinated organic compound valued for its unique combination of a reactive hydrazide group and an electron-withdrawing trifluoromethyl moiety. [1] These features make it an essential precursor for synthesizing a wide range of nitrogen-containing heterocycles.[1]

Figure 1. Core Identifiers for 2,2,2-Trifluoroacetohydrazide

[Click to download full resolution via product page](#)Caption: Core Identifiers for **2,2,2-Trifluoroacetohydrazide**

Physicochemical and Safety Data

Quantitative data regarding the physical and chemical properties of **2,2,2-Trifluoroacetohydrazide** are summarized below. Proper handling and storage are crucial for maintaining its stability and ensuring laboratory safety.

Table 1: Physicochemical Properties

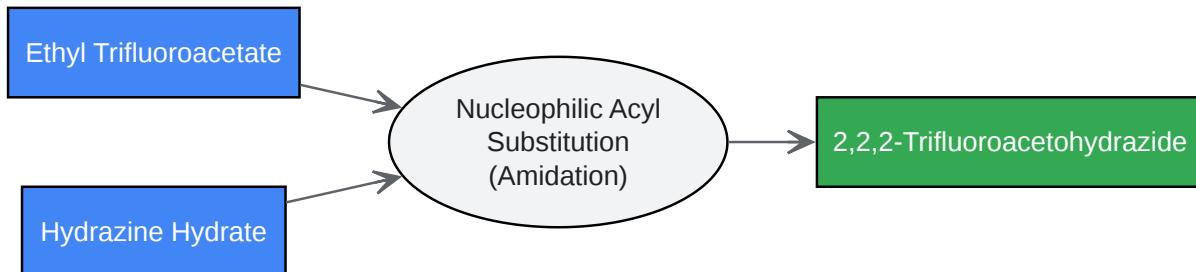
Property	Value	Source(s)
CAS Number	1538-08-5	[1] [2] [3] [4]
Molecular Weight	128.05 g/mol	[1] [2] [4]
Molecular Formula	C2H3F3N2O	[2] [4]
Physical Form	Solid	[4]
Color	White	[4]
Melting Point	111 °C	[4]
Boiling Point	84-86 °C (at 14 Torr)	[4]

| Storage Conditions | Sealed in dry, 2-8°C |[\[3\]](#) |

Table 2: GHS Safety Information

Category	Information	Source(s)
Pictogram	GHS06 (Skull and crossbones)	
Signal Word	Danger	[5]
Hazard Statement	H301 (Toxic if swallowed)	[5]

| Precautionary Statements| P264, P270, P301+P310, P321, P330, P405, P501 |[\[5\]](#) |


Synthesis and Reactivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent that significantly modulates the reactivity of the hydrazide moiety.[\[1\]](#) This electronic influence is fundamental to its utility in chemical synthesis.

The most common method for synthesizing **2,2,2-Trifluoroacetohydrazide** is through the direct condensation of hydrazine hydrate with ethyl trifluoroacetate.[\[1\]](#) This reaction is a classic

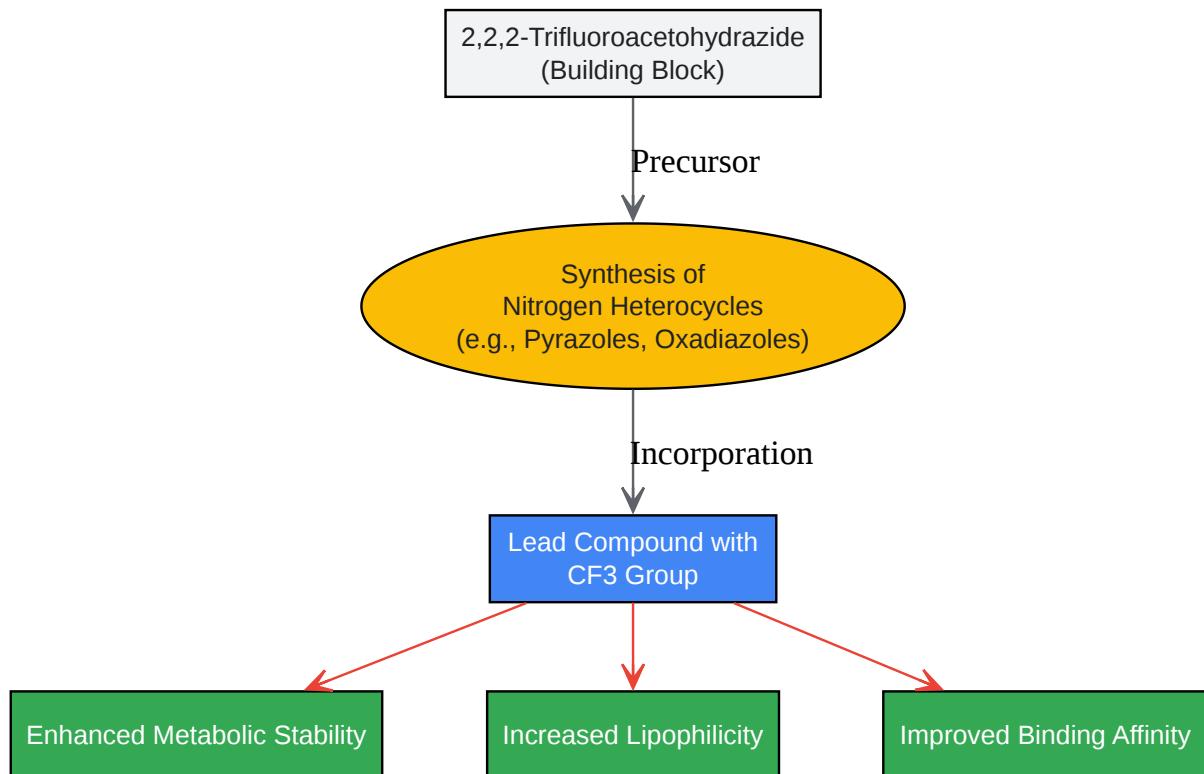
example of nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[1]

Figure 2. Primary Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Primary Synthesis Workflow

This protocol is based on the widely employed method involving the reaction of hydrazine hydrate with ethyl trifluoroacetate.[1]


- Reaction Setup: In a suitable reaction vessel, dissolve ethyl trifluoroacetate in an appropriate solvent (e.g., ethanol).
- Nucleophilic Addition: Slowly add hydrazine hydrate to the solution. The reaction is a nucleophilic attack by the hydrazine on the carbonyl carbon of the ethyl trifluoroacetate.
- Reaction Conditions: The mixture is typically stirred at room temperature. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified. An initial purification step may involve phase separation, where an aqueous wash removes water-soluble impurities.[1] The resulting product in the organic phase is separated and can be further purified by recrystallization or distillation to yield pure **2,2,2-Trifluoroacetohydrazide**.[1]

Applications in Drug Discovery and Development

2,2,2-Trifluoroacetohydrazide is a highly versatile building block in medicinal chemistry, primarily due to the strategic advantages conferred by the trifluoromethyl group.[1]

The incorporation of a CF_3 group is a common strategy to improve the pharmacological profile of drug candidates. Using **2,2,2-Trifluoroacetohydrazide** as a precursor allows for the direct integration of this group into target molecules.[1]

Figure 3. Role in Drug Candidate Enhancement

[Click to download full resolution via product page](#)

Caption: Role in Drug Candidate Enhancement

This compound is a key precursor for synthesizing a variety of nitrogen-containing heterocycles, which are privileged scaffolds in many FDA-approved pharmaceuticals.[1] These include:

- 1,3,4-Oxadiazoles
- 1,3,4-Thiadiazoles
- Pyrazoles

Beyond pharmaceuticals, **2,2,2-Trifluoroacetohydrazide** is utilized in the agrochemical industry as a building block for herbicides, fungicides, and insecticides.[6][7] It also finds use in materials science for creating specialty polymers.[7] The hydrazide-hydrazone derivatives have shown potential as antitumor and urease-inhibiting agents in preclinical studies.[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]
- 2. 2,2,2-Trifluoroacetohydrazide | 1538-08-5 [sigmaaldrich.com]
- 3. 1538-08-5|2,2,2-Trifluoroacetohydrazide|BLD Pharm [bldpharm.com]
- 4. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
- 5. 1538-08-5 | 2,2,2-Trifluoroacetohydrazide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. nbino.com [nbino.com]
- 7. 2,2,2-Trifluoroacetohydrazide [myskinrecipes.com]
- 8. Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,2,2-Trifluoroacetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074482#2-2-2-trifluoroacetohydrazide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com